

Actinium-228: A Technical Guide to its Nuclear Properties and Experimental Methodologies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Actinium-228*

Cat. No.: *B1201793*

[Get Quote](#)

Introduction

Actinium-228 (^{228}Ac), historically known as Mesothorium 2, is a beta-emitting radioisotope of actinium.^[1] It is a naturally occurring radionuclide found in the thorium-232 decay chain, positioned between its parent, Radium-228 (^{228}Ra), and its daughter, Thorium-228 (^{228}Th).^{[2][3]} With a relatively short half-life of 6.15 hours, ^{228}Ac is primarily of interest for research purposes, particularly in the field of gamma spectroscopy, where its well-defined and intense gamma emissions are valuable.^{[1][4]} This guide provides a comprehensive overview of the nuclear properties of **Actinium-228**, details on its production, and the experimental protocols for its separation and characterization, tailored for researchers, scientists, and professionals in drug development.

Nuclear Properties of Actinium-228

The fundamental nuclear characteristics of **Actinium-228** are summarized in the tables below. These data are crucial for applications in dosimetry, shielding calculations, and the interpretation of experimental results.

Table 1: General Nuclear Properties of Actinium-228

Property	Value
Mass Number (A)	228
Atomic Number (Z)	89
Neutron Number (N)	139
Isotopic Mass	228.0310198 u [1]
Half-life ($T^{1/2}$)	6.15(2) hours [1]
Decay Mode	100% β^- (Beta minus) [5]
Parent Isotope	^{228}Ra [6]
Daughter Isotope	^{228}Th [7]
Nuclear Spin and Parity ($J\pi$)	3+[1]
Beta Decay Energy ($Q\beta$)	2127.045(2979) keV [6]

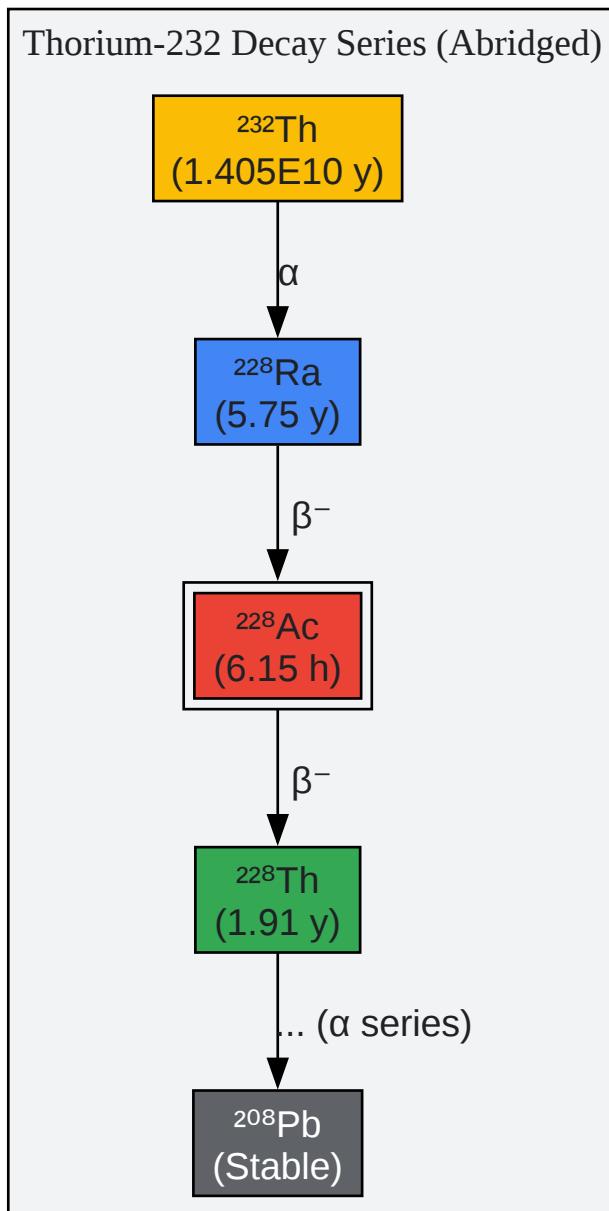
Table 2: Major Beta Emissions of Actinium-228

Actinium-228 decays via beta emission to various excited states of Thorium-228. The continuous beta spectrum has a mean energy that is important for dosimetric calculations.

Property	Value
Mean Beta Energy	0.44945 MeV [7]
Maximum Beta Energy (Endpoint)	~2.06 MeV

Table 3: Principal Gamma Ray Emissions of Actinium-228

The decay of Actinium-228 is accompanied by a complex spectrum of gamma rays as the excited Thorium-228 nucleus transitions to its ground state. These emissions are characteristic of the isotope and are used for its identification and quantification. The most prominent gamma-ray is at 911.2 keV.[\[5\]](#)

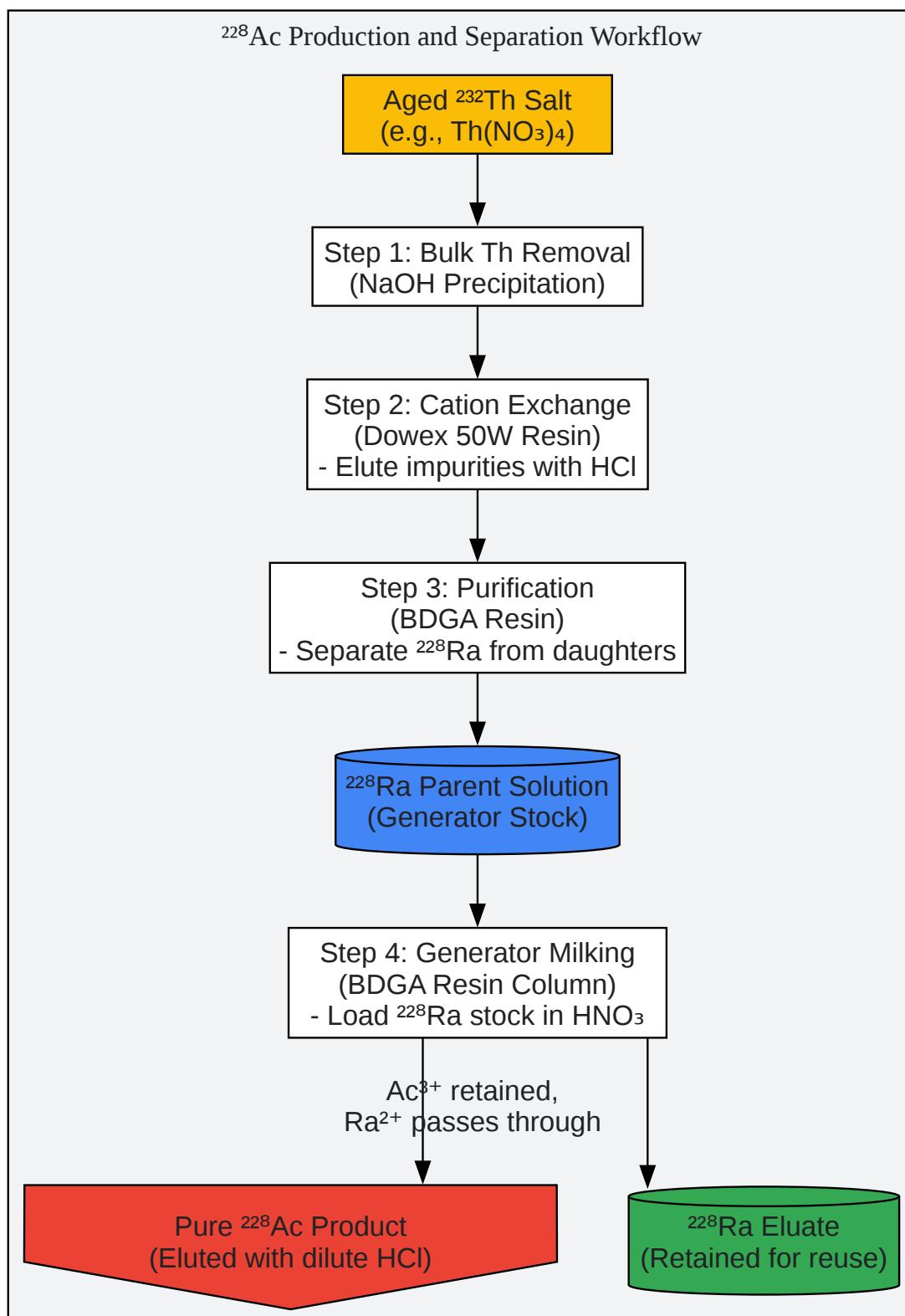

Energy (keV)	Intensity (%)
209.25	3.89
270.24	3.46
328.00	2.95
338.32	11.27
409.46	1.92
463.00	4.40
794.95	4.25
911.20	25.80
968.97	15.80
1588.20	3.24

Note: This table includes a selection of the most intense gamma emissions. A complete list includes many more lower-intensity lines. Data sourced from ICRP Publication 107.[\[8\]](#)

Decay Scheme and Production Workflow

Decay Pathway of Actinium-228

Actinium-228 is a transient member of the Thorium-232 decay series. It decays via beta emission to Thorium-228, which itself is a radioactive isotope with a half-life of 1.91 years, eventually leading to the stable lead isotope, Lead-208.[\[1\]](#)



[Click to download full resolution via product page](#)

Decay chain showing the position of **Actinium-228**.

²²⁸Ra/²²⁸Ac Generator: Experimental Workflow

Due to its short half-life, **Actinium-228** is typically produced in a laboratory setting using a radionuclide generator system.^[4] This involves first separating its longer-lived parent, Radium-228 ($t_{1/2} = 5.75$ years), from aged Thorium-232.^{[4][9]} The isolated Radium-228 then serves as a continuous source of **Actinium-228**, which can be periodically "milked" or separated.^[4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Actinium-228 - isotopic data and properties [chemlin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. radiacode.com [radiacode.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. english.imp.cas.cn [english.imp.cas.cn]
- 6. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 7. Actinium-228 in natural background gamma radiation spectrum [inis.iaea.org]
- 8. mirdsoft.org [mirdsoft.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Actinium-228: A Technical Guide to its Nuclear Properties and Experimental Methodologies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1201793#nuclear-properties-of-actinium-228-isotope>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com